2-(Hydroxymethyl)-5-nitrophenol

Catalog No.
S684646
CAS No.
57356-40-8
M.F
C7H7NO4
M. Wt
169.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(Hydroxymethyl)-5-nitrophenol

CAS Number

57356-40-8

Product Name

2-(Hydroxymethyl)-5-nitrophenol

IUPAC Name

2-(hydroxymethyl)-5-nitrophenol

Molecular Formula

C7H7NO4

Molecular Weight

169.13 g/mol

InChI

InChI=1S/C7H7NO4/c9-4-5-1-2-6(8(11)12)3-7(5)10/h1-3,9-10H,4H2

InChI Key

XFOREGNWACQXLW-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1[N+](=O)[O-])O)CO

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])O)CO

Catalysis in Alcohol Oxidation

2-(Hydroxymethyl)-5-nitrophenol finds application in scientific research as a catalyst for the aerobic oxidation of alcohols. This process transforms alcohols into nitrosyl compounds and other products. The specific reaction mechanism is still under investigation, but research suggests 2-(Hydroxymethyl)-5-nitrophenol participates in a redox cycle that transfers oxygen from the air to the alcohol substrate [].

While the details are being elucidated, this catalytic process holds promise for the development of more sustainable and efficient methods for alcohol oxidation. Traditionally, these reactions rely on harsh oxidants or require metal catalysts with environmental concerns. 2-(Hydroxymethyl)-5-nitrophenol offers a potentially greener alternative for such transformations [].

2-(Hydroxymethyl)-5-nitrophenol is an organic compound with the molecular formula C₇H₈N₂O₃. It features a hydroxymethyl group (-CH₂OH) and a nitro group (-NO₂) attached to a phenolic ring. This compound is characterized by its unique structural arrangement, which influences its chemical properties and biological activities. The presence of both functional groups allows for diverse reactivity, making it a valuable intermediate in organic synthesis and a subject of interest in medicinal chemistry.

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  • Biological Research: Its potential therapeutic properties are being investigated, particularly in relation to its antimicrobial and antioxidant activities.
  • Industrial Use: 2-(Hydroxymethyl)-5-nitrophenol is utilized in producing dyes, pigments, and other industrial chemicals due to its reactive functional groups.
  • Research indicates that 2-(Hydroxymethyl)-5-nitrophenol possesses potential biological activities, including:

    • Antimicrobial Properties: Studies suggest that this compound may exhibit activity against certain bacterial strains, making it a candidate for further exploration in antimicrobial research.
    • Antioxidant Activity: The compound's structure allows it to act as an antioxidant, potentially neutralizing free radicals and protecting biological systems from oxidative stress.

    The synthesis of 2-(Hydroxymethyl)-5-nitrophenol typically involves the nitration of 2-(Hydroxymethyl)phenol. The process generally includes:

    • Nitration Reaction: A mixture of concentrated nitric acid and sulfuric acid is used under controlled temperature conditions to achieve selective nitration at the desired position on the phenolic ring.
    • Optimization for Industrial Production: In industrial settings, reaction conditions such as temperature, reagent concentration, and reaction time can be optimized for improved yield and efficiency. Continuous flow reactors may also be employed to enhance production scalability.

    Studies on the interactions of 2-(Hydroxymethyl)-5-nitrophenol with biological systems have revealed its potential mechanisms of action. The hydroxymethyl group can engage in hydrogen bonding with biological molecules, while the nitro group may participate in redox reactions that influence cellular processes. Ongoing research aims to elucidate specific molecular targets and pathways affected by this compound.

    Several compounds share structural similarities with 2-(Hydroxymethyl)-5-nitrophenol. Notable examples include:

    Compound NameSimilarity IndexUnique Features
    2-(Hydroxymethyl)-4-nitrophenol0.96Nitro group in the para position; different reactivity
    2-(Hydroxymethyl)-3-nitrophenol0.90Nitro group at the meta position; potential for different biological activity
    2-(Hydroxymethyl)-6-nitrophenol0.90Similar structure but may exhibit different reactivity
    2-(Hydroxymethyl)-4-methyl-6-nitrophenol0.90Methyl substitution may alter solubility and reactivity

    The uniqueness of 2-(Hydroxymethyl)-5-nitrophenol lies in the specific positioning of its functional groups on the phenolic ring, which significantly influences its chemical behavior and biological activity compared to its isomers.

    XLogP3

    1.1

    Wikipedia

    2-Hydroxy-4-nitrobenzyl alcohol

    Dates

    Last modified: 08-15-2023

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